Cas no 944907-39-5 (5-Methoxy-1,3-benzoxazole-2-carbaldehyde)

5-Methoxy-1,3-benzoxazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-METHOXY-1,3-BENZOXAZOLE-2-CARBALDEHYDE
- AB49189
- 5-Methoxybenzo[d]oxazole-2-carboxaldehyde
- 5-Methoxy-1,3-benzoxazole-2-carbaldehyde
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- インチ: 1S/C9H7NO3/c1-12-6-2-3-8-7(4-6)10-9(5-11)13-8/h2-5H,1H3
- InChIKey: NSGLFWFCOGXHRB-UHFFFAOYSA-N
- SMILES: O1C(C=O)=NC2C=C(C=CC1=2)OC
計算された属性
- 精确分子量: 177.042593085g/mol
- 同位素质量: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- XLogP3: 1.9
5-Methoxy-1,3-benzoxazole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081001533-250mg |
5-Methoxybenzo[d]oxazole-2-carboxaldehyde |
944907-39-5 | 98% | 250mg |
$5443.86 | 2023-08-31 | |
Alichem | A081001533-500mg |
5-Methoxybenzo[d]oxazole-2-carboxaldehyde |
944907-39-5 | 98% | 500mg |
$7253.45 | 2023-08-31 | |
Alichem | A081001533-1g |
5-Methoxybenzo[d]oxazole-2-carboxaldehyde |
944907-39-5 | 98% | 1g |
$13107.80 | 2023-08-31 |
5-Methoxy-1,3-benzoxazole-2-carbaldehyde 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
5-Methoxy-1,3-benzoxazole-2-carbaldehydeに関する追加情報
5-Methoxy-1,3-Benzoxazole-2-Carbaldehyde: A Comprehensive Overview
The compound 5-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS No. 944907-39-5) is a fascinating organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzoxazoles, which are aromatic heterocycles with a wide range of applications in pharmaceuticals, agrochemicals, and advanced materials. The benzoxazole core of this molecule is further substituted with a methoxy group at the 5-position and an aldehyde group at the 2-position, making it a unique derivative with distinctive chemical properties.
Recent studies have highlighted the importance of benzoxazole derivatives in drug discovery due to their diverse biological activities. For instance, researchers have reported that 5-Methoxy-1,3-benzoxazole-2-carbaldehyde exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents. Moreover, its aldehyde functionality allows for further chemical modifications, enabling the creation of more complex molecules with enhanced bioactivity.
The synthesis of 5-Methoxy-1,3-benzoxazole-2-carbaldehyde involves a multi-step process that typically starts with the preparation of the benzoxazole ring. One common approach is the condensation reaction between o-amino phenol derivatives and aldehydes or ketones under acidic or basic conditions. The introduction of the methoxy group at the 5-position can be achieved through nucleophilic aromatic substitution or through directed metallation techniques. The final aldehyde group is then introduced via oxidation or other functional group interconversion methods.
From a structural perspective, 5-Methoxy-1,3-benzoxazole-2-carbaldehyde features a rigid aromatic system with conjugated double bonds, which contributes to its stability and reactivity. The methoxy group at the 5-position introduces electron-donating effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. The aldehyde group at the 2-position is highly reactive and can participate in various types of condensation reactions, such as aldol reactions or Perkin reactions, opening up avenues for further functionalization.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of benzoxazole derivatives with unprecedented accuracy. For example, density functional theory (DFT) calculations have been used to study the electronic distribution in 5-Methoxy-1,3-benzoxazole-2-carbaldehyde, providing insights into its potential as a building block for organic electronics or optoelectronic materials. These studies have shown that the molecule exhibits strong fluorescence properties under UV light, suggesting its potential application in sensors or imaging agents.
In terms of applications, 5-Methoxy-1,3-benzoxazole-2-carbaldehyde has shown promise in several areas. In pharmaceutical research, it has been investigated as a lead compound for anti-cancer drug development due to its ability to inhibit specific enzymes involved in cell proliferation. Additionally, its antioxidant properties make it a candidate for use in cosmetic formulations aimed at protecting against oxidative stress.
The environmental impact of synthesizing benzoxazole derivatives has also come under scrutiny in recent years. Researchers are increasingly focusing on developing sustainable synthesis routes that minimize waste and reduce energy consumption. For instance, catalytic methods using transition metal catalysts or enzymatic systems have been explored as greener alternatives to traditional synthesis approaches for 5-Methoxy-1,3-benzoxazole-2-carbaldehyde.
In conclusion, 5-Methoxy-1,3-benzoxazole-2-carbaldehyde is a versatile compound with a wealth of opportunities for further exploration and application across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As new research continues to emerge, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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